2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2-thienyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2-thienyl)propanenitrile is a complex organic compound characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, and a thiophene ring attached to a propanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2-thienyl)propanenitrile typically involves multi-step organic reactions. One common method starts with the chlorination of 2-pyridine, followed by the introduction of a trifluoromethyl group. The thiophene ring is then attached through a cross-coupling reaction, and finally, the propanenitrile group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2-thienyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain substituents or to convert the nitrile group to an amine.
Substitution: The chlorine atom and the trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to derivatives with varied properties.
Scientific Research Applications
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2-thienyl)propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions, especially those involving pyridine and thiophene derivatives.
Industry: It is used in the production of advanced materials, such as polymers and coatings, where its chemical stability and reactivity are advantageous.
Mechanism of Action
The mechanism by which 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2-thienyl)propanenitrile exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-(2-Thienyl)propanenitrile
- 2-(Trifluoromethyl)pyridine derivatives
Uniqueness
Compared to similar compounds, 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2-thienyl)propanenitrile is unique due to the combination of its pyridine and thiophene rings, along with the presence of both chlorine and trifluoromethyl groups. This unique structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it particularly useful in specialized applications.
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-thiophen-2-ylpropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N2S/c14-11-5-9(13(15,16)17)7-19-12(11)8(6-18)4-10-2-1-3-20-10/h1-3,5,7-8H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVRQOGQXMNHGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.